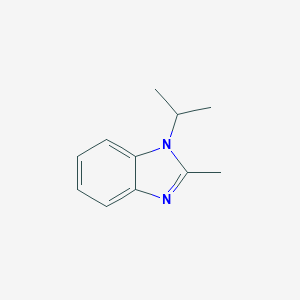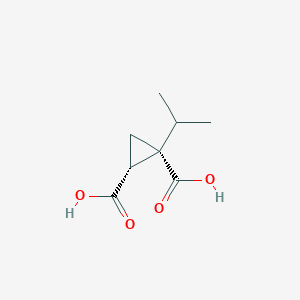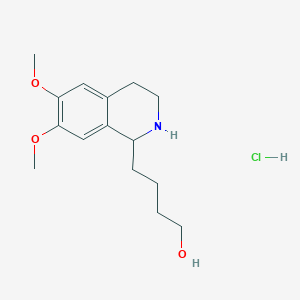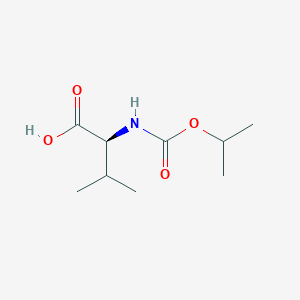
1,4,6,9-Thianthrenetetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6,9-Thianthrenetetrone, also known as TTT, is a synthetic compound that is used in research laboratories for a variety of purposes. It is a derivative of thianthrene, a heterocyclic aromatic compound. TTT is a colorless crystalline solid that has been used in a wide range of scientific research applications. It has been studied for its potential use in biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
1,4,6,9-Thianthrenetetrone has been used in a variety of scientific research applications. It has been studied for its potential use in biochemistry, pharmacology, and toxicology. It has been used as a substrate for the study of enzyme kinetics and as a ligand for the study of protein-ligand interactions. It has also been used as a fluorescent probe to study the structure and dynamics of proteins and other biomolecules.
Wirkmechanismus
1,4,6,9-Thianthrenetetrone has been studied for its potential use in biochemistry, pharmacology, and toxicology. It has been shown to bind to proteins and other biomolecules, and it has been used as a fluorescent probe to study the structure and dynamics of these molecules. The mechanism of action of 1,4,6,9-Thianthrenetetrone is not fully understood, but it is thought to interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
1,4,6,9-Thianthrenetetrone has been studied for its potential use in biochemistry, pharmacology, and toxicology. It has been shown to bind to proteins and other biomolecules, and it has been used as a fluorescent probe to study the structure and dynamics of these molecules. It has also been used to study the biochemical and physiological effects of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
1,4,6,9-Thianthrenetetrone has many advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also highly stable and has a long shelf life. Additionally, it has a wide range of applications, including use as a fluorescent probe and as a substrate for enzyme kinetics studies. However, the compound is highly toxic and should be handled with extreme caution.
Zukünftige Richtungen
1,4,6,9-Thianthrenetetrone has been studied for its potential use in biochemistry, pharmacology, and toxicology. There are a number of potential future directions for research involving 1,4,6,9-Thianthrenetetrone. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further studies of its use as a fluorescent probe and its potential use as a substrate for enzyme kinetics studies could provide valuable insights into the structure and dynamics of proteins and other biomolecules. Finally, further research into its potential toxicity and its potential use as an environmental pollutant could provide important information on the safety of the compound.
Synthesemethoden
1,4,6,9-Thianthrenetetrone is synthesized from thianthrene, which is a heterocyclic aromatic compound. The synthesis of 1,4,6,9-Thianthrenetetrone involves the reaction of thianthrene with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature, and the product is isolated by recrystallization.
Eigenschaften
IUPAC Name |
thianthrene-1,4,6,9-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4O4S2/c13-5-1-2-6(14)10-9(5)17-11-7(15)3-4-8(16)12(11)18-10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIWRDPIRQQHEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)SC3=C(S2)C(=O)C=CC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376719 |
Source


|
| Record name | 1,4,6,9-Thianthrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6,9-Thianthrenetetrone | |
CAS RN |
147727-02-4 |
Source


|
| Record name | 1,4,6,9-Thianthrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)



![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)




![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)
